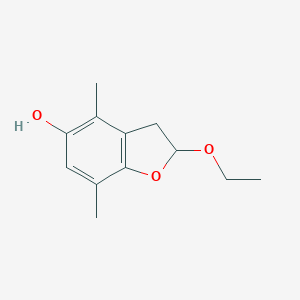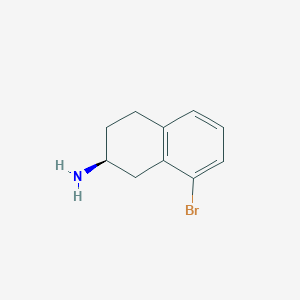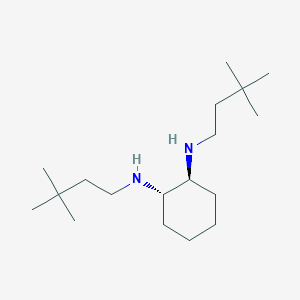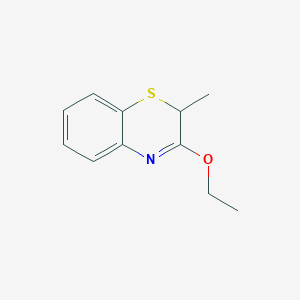![molecular formula C17H14N2O4 B066995 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 194282-76-3](/img/structure/B66995.png)
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of pyranopyran derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile can modulate various biochemical and physiological processes. For example, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile in lab experiments is its potential to exhibit multiple biological activities. This compound can be used as a starting point for the development of new drugs that target various diseases. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions that can be explored with regards to 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile. One possible direction is to investigate its potential as a therapeutic agent for cancer treatment. Studies can be conducted to determine its efficacy in inhibiting the growth of different types of cancer cells. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies can be conducted to elucidate its mechanism of action and identify its cellular targets.
Métodos De Síntesis
The synthesis of 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile can be achieved through a multi-step reaction. The first step involves the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate to form 4-(4-methoxyphenyl)-3-buten-2-one. This intermediate is then reacted with malononitrile and ammonium acetate to produce the final product.
Aplicaciones Científicas De Investigación
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile has been found to exhibit promising biological activities, making it a potential candidate for drug development. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
194282-76-3 |
|---|---|
Nombre del producto |
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Fórmula molecular |
C17H14N2O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O4/c1-9-7-13-15(17(20)22-9)14(12(8-18)16(19)23-13)10-3-5-11(21-2)6-4-10/h3-7,14H,19H2,1-2H3 |
Clave InChI |
AMRKTUNAOZHNMU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)O1 |
SMILES canónico |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)O1 |
Sinónimos |
4H,5H-PYRANO[4,3-B]PYRAN-3-CARBONITRILE, 2-AMINO-4-(4-METHOXYPHENYL)-7-METHYL-5-OXO- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)






